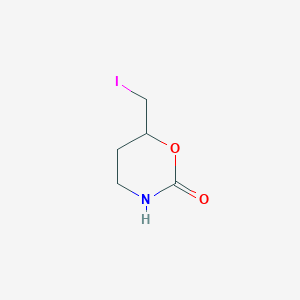
6-(Iodomethyl)-1,3-oxazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Iodomethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of an iodomethyl group attached to the oxazinan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-1,3-oxazinan-2-one typically involves the introduction of an iodomethyl group into the oxazinan-2-one ring. One common method is the reaction of oxazinan-2-one with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
6-(Iodomethyl)-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like sodium periodate or manganese dioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazinan-2-one derivatives.
科学的研究の応用
6-(Iodomethyl)-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Iodomethyl)-1,3-oxazinan-2-one involves the reactivity of the iodomethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but without the oxazinan-2-one ring.
6-(Bromomethyl)-1,3-oxazinan-2-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.
6-(Chloromethyl)-1,3-oxazinan-2-one: Another analog with a chloromethyl group.
Uniqueness
6-(Iodomethyl)-1,3-oxazinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom is a better leaving group, making this compound more reactive in substitution reactions.
特性
分子式 |
C5H8INO2 |
|---|---|
分子量 |
241.03 g/mol |
IUPAC名 |
6-(iodomethyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H8INO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8) |
InChIキー |
XNBVRUAGLFOHKW-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)OC1CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


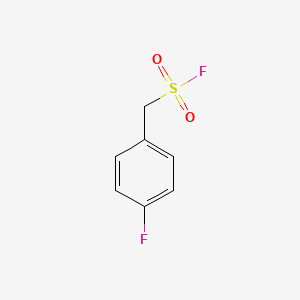
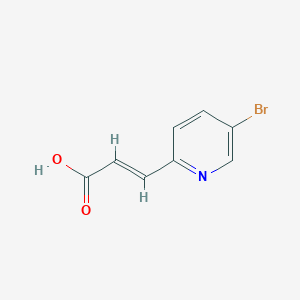
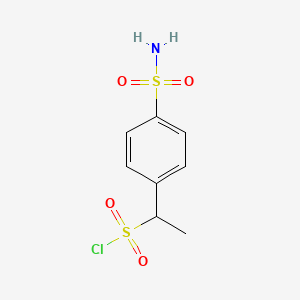


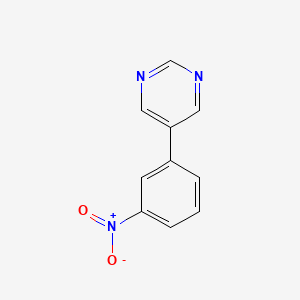


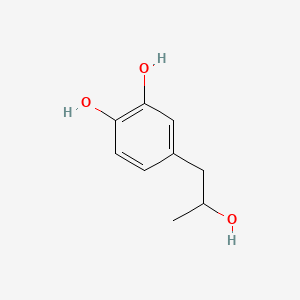
![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)



![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
